(S)-BHPphos
CAS No.: 1360145-10-3
Cat. No.: VC8030590
Molecular Formula: C39H28NO2P
Molecular Weight: 573.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1360145-10-3 |
---|---|
Molecular Formula | C39H28NO2P |
Molecular Weight | 573.6 |
IUPAC Name | N-benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Standard InChI | InChI=1S/C39H28NO2P/c1-4-16-30(17-5-1)39(31-18-6-2-7-19-31)40(32-20-8-3-9-21-32)43-41-35-26-24-28-14-10-12-22-33(28)37(35)38-34-23-13-11-15-29(34)25-27-36(38)42-43/h1-27,39H |
Standard InChI Key | QXJQBYSMPKPBDV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 |
Introduction
(S)-BHPphos, also known as (S)-N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine, is a complex organic compound with significant applications in asymmetric catalysis. It is a chiral phosphine ligand, which plays a crucial role in facilitating the synthesis of enantiomerically enriched molecules. This article will delve into the properties, applications, and research findings related to (S)-BHPphos.
Applications in Asymmetric Catalysis
(S)-BHPphos is primarily used as a chiral ligand in asymmetric catalysis, enabling the synthesis of complex molecules with high enantiomeric purity. This is crucial in the production of pharmaceuticals and other bioactive compounds where chirality affects efficacy and safety. For instance, in the asymmetric dearomatization reactions, chiral ligands like (S)-BHPphos facilitate the formation of chiral centers with excellent stereochemical control .
Research Findings and Developments
Recent research has highlighted the versatility of (S)-BHPphos in various catalytic reactions. For example, it has been used in the synthesis of chiral spiroindolenines, which are related to bioactive molecules like MK-677 (ibutamoren), a growth hormone secretagogue . The compound's ability to induce high enantioselectivity makes it a valuable tool in modern organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume